3,3-Difluoro-5-(iodomethyl)oxolan-2-one
Overview
Description
3,3-Difluoro-5-(iodomethyl)oxolan-2-one is a chemical compound with the molecular formula C5H5F2IO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, 1 iodine atom, and 2 oxygen atoms . More detailed structural information, including NMR, HPLC, LC-MS, and UPLC data, can be found in the relevant documentation .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 285.3±40.0 °C and its predicted density is 2.04±0.1 g/cm3 .Scientific Research Applications
Electrochemical Fluorination
The electrochemical fluorination (ECF) of ester derivatives related to oxolane-2-yl-carboxylic acid and oxolane-2-yl-methanol has been investigated. This process has led to the creation of perfluoro(oxolane-2-yl-carbonylfluoride) and perfluoro(oxane-2-yl-carbonylfluoride) as desired compounds. This study demonstrates the potential of ECF in producing fluorinated compounds from derivatives of oxolane-2-one (Takashi, Tamura, & Sekiya, 2005).
Anodic Monofluorination
The anodic monofluorination of 2-substituted 1,3-oxathiolan-5-ones was successfully carried out using Et(4)NF.4HF, a novel supporting electrolyte. This research highlights the regioselective fluorination of organic compounds, which can be a critical step in the synthesis of various fluorinated derivatives, including those related to 3,3-Difluoro-5-(iodomethyl)oxolan-2-one (Higashiya et al., 1999).
Cyclization of 1,1-Difluoro-1-alkenes
1,1-Difluoro-1-alkenes undergo a 5-endo-trig cyclization process, leading to the synthesis of various fluorinated hetero- and carbocycles. This process is influenced by the presence of vinylic fluorines, indicating the potential for creating diverse fluorinated compounds including those structurally related to this compound (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).
Electrophilic Fluorination
Direct conversion of indoles to 3,3-difluoro-2-oxindoles via electrophilic fluorination using N-fluorobenzenesulfonimide has been achieved. This method shows the capability of selectively introducing fluorine atoms into specific molecular frameworks, which could be relevant to the synthesis or modification of compounds like this compound (Lim et al., 2012).
Synthesis of Difluoromethylene-Containing Compounds
The synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds via the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds has been explored. This study showcases the use of difluoroiodomethyl groups in creating structurally diverse fluorinated compounds, which can be analogous to this compound (Yang et al., 2007).
Properties
IUPAC Name |
3,3-difluoro-5-(iodomethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2IO2/c6-5(7)1-3(2-8)10-4(5)9/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROYASGEUFSTBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1(F)F)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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